molecular formula C13H12BrN3O3 B2770528 2-{[1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine CAS No. 2034582-75-5

2-{[1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine

Cat. No.: B2770528
CAS No.: 2034582-75-5
M. Wt: 338.161
InChI Key: WHAMAAYXFBACQG-UHFFFAOYSA-N
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Description

2-{[1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine is a useful research compound. Its molecular formula is C13H12BrN3O3 and its molecular weight is 338.161. The purity is usually 95%.
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Biological Activity

The compound 2-{[1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine (CAS Number: 2034398-70-2) is a novel pyrazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H14BrN3O4C_{14}H_{14}BrN_{3}O_{4}, with a molecular weight of 356.19 g/mol. The compound features a complex structure that integrates a bromofuran moiety with a pyrrolidine and pyrazine framework, which may contribute to its biological efficacy.

PropertyValue
CAS Number2034398-70-2
Molecular FormulaC₁₄H₁₄BrN₃O₄
Molecular Weight356.19 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazine derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines.

  • Cell Viability Assays : The compound was evaluated using the MTT assay against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). Results indicated that the compound exhibits potent cytotoxicity with IC50 values comparable to established anticancer drugs.
    Cell LineIC50 (µM)Treatment Duration
    HeLa9.22 ± 0.1748 hours
    MCF-712.50 ± 0.2048 hours
  • Mechanism of Action : Flow cytometry analysis revealed that treatment with this compound resulted in cell cycle arrest at the sub-G1 phase, indicating apoptotic activity. This suggests that the compound may induce programmed cell death in cancer cells.
  • Antiangiogenic Activity : The compound's ability to inhibit angiogenesis was assessed using the chick chorioallantoic membrane (CAM) assay. Results showed a marked reduction in blood vessel formation, supporting its potential as an antiangiogenic agent.

Other Biological Activities

In addition to its anticancer properties, derivatives of pyrazine have been reported to exhibit various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that similar compounds possess significant antimicrobial properties against bacterial strains.
  • Anti-inflammatory Effects : Compounds with similar structural motifs have shown potential in reducing inflammation, possibly through inhibition of cyclooxygenase enzymes.

Case Studies and Research Findings

A recent study focused on the synthesis and evaluation of related pyrazine derivatives demonstrated that structural modifications significantly influence biological activity. For instance, the introduction of different substituents on the pyrazine ring enhanced anticancer potency and selectivity towards tumor cells over normal cells.

Comparative Analysis

A comparative analysis of various pyrazine derivatives indicates that those containing halogenated furan moieties often exhibit superior biological activities compared to their non-halogenated counterparts.

Compound NameBiological Activity
1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]ureaAnticancer (IC50 = 4.64 µM)
This compoundAnticancer (IC50 = 9.22 µM)
3-(1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dioneAntimicrobial

Properties

IUPAC Name

(5-bromofuran-2-yl)-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O3/c14-11-2-1-10(20-11)13(18)17-6-3-9(8-17)19-12-7-15-4-5-16-12/h1-2,4-5,7,9H,3,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHAMAAYXFBACQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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